molecular formula C25H18N2O4S2 B3654267 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE

Cat. No.: B3654267
M. Wt: 474.6 g/mol
InChI Key: VKZKOVYPILDMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE is a complex organic compound that features a benzisothiazole moiety, a thienylmethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE typically involves multiple steps:

    Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of ortho-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide and a suitable base.

    Coupling with Benzoate Ester: The final step involves the esterification of the amino group with benzoic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzisothiazole moiety can be reduced to form dihydrobenzisothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzisothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It can interact with cellular receptors, modulating their signaling pathways.

    Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of kinases, modulation of G-protein coupled receptors (GPCRs), or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE is unique due to its combination of a benzisothiazole core, a thienylmethyl group, and a benzoate ester, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(thiophen-2-ylmethyl)amino]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O4S2/c28-25(18-7-2-1-3-8-18)31-20-14-12-19(13-15-20)27(17-21-9-6-16-32-21)24-22-10-4-5-11-23(22)33(29,30)26-24/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZKOVYPILDMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N(CC3=CC=CS3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE
Reactant of Route 2
Reactant of Route 2
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE
Reactant of Route 3
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE
Reactant of Route 4
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE
Reactant of Route 5
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE
Reactant of Route 6
Reactant of Route 6
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)(2-THIENYLMETHYL)AMINO]PHENYL BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.